molecular formula C16H17BrN2O4S2 B3312142 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946296-09-9

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B3312142
CAS No.: 946296-09-9
M. Wt: 445.4 g/mol
InChI Key: LCNWVRUCVNQWNA-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the brominated intermediate with a sulfonamide reagent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.

    Biological studies: It can be used to study the effects of sulfonamide and bromine-containing compounds on biological systems.

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and brominated tetrahydroquinolines. Compared to these compounds, 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Examples of similar compounds include:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNWVRUCVNQWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Reactant of Route 2
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Reactant of Route 3
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Reactant of Route 4
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Reactant of Route 5
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Reactant of Route 6
4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

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